molecular formula C10H11N3O3 B1458909 Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1443978-76-4

Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B1458909
CAS No.: 1443978-76-4
M. Wt: 221.21 g/mol
InChI Key: NNGDVPAFVGBTBG-UHFFFAOYSA-N
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Description

Core Heterocyclic Framework

The fundamental architecture of ethyl 4-hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is characterized by a bicyclic heterocyclic system consisting of a pyrazole ring fused with a pyrazine ring through positions 1 and 5 of the pyrazole moiety. This specific fusion pattern creates a planar, rigid framework that exhibits distinct electronic properties compared to its individual ring components. The pyrazolo[1,5-a]pyrazine core structure represents a significant departure from simpler heterocyclic systems, as the fusion introduces additional nitrogen atoms into the aromatic system, fundamentally altering the electron distribution and reactivity patterns.

The bicyclic framework demonstrates exceptional stability due to the extensive conjugation across both ring systems, which allows for electron delocalization throughout the entire molecular scaffold. The presence of three nitrogen atoms within the fused ring system creates multiple sites for potential coordination chemistry and hydrogen bonding interactions. The structural rigidity imposed by the fused ring system constrains molecular conformations, resulting in a predominantly planar geometry that enhances intermolecular interactions and influences solid-state packing arrangements.

The International Chemical Identifier key for this compound, NNGDVPAFVGBTBG-UHFFFAOYSA-N, provides a unique digital fingerprint that reflects the specific connectivity and stereochemical features of the heterocyclic framework. The Simplified Molecular Input Line Entry System representation, O=C(C1=NN2C(C(O)=NC(C)=C2)=C1)OCC, illustrates the connectivity pattern and functional group positions within the molecular structure.

Substituent Positioning and Electronic Effects

The substitution pattern of this compound exhibits strategic placement of functional groups that collectively modulate the electronic properties of the heterocyclic core. The 4-hydroxy substituent, which exists in tautomeric equilibrium with the 4-oxo form, occupies a critical position adjacent to a ring nitrogen atom, enabling intramolecular hydrogen bonding and significantly affecting the compound's acid-base properties. This hydroxyl group participates in hydrogen bonding networks that influence both intermolecular interactions and conformational preferences.

The 6-methyl substituent introduces electron-donating character to the pyrazine ring through hyperconjugation and inductive effects, while simultaneously providing steric bulk that influences molecular conformations and crystal packing. The positioning of this methyl group directly adjacent to a ring nitrogen creates a sterically hindered environment that may affect coordination chemistry and enzymatic interactions. The 2-carboxylate ethyl ester functionality serves as both an electron-withdrawing group and a potential site for hydrolysis reactions, introducing additional complexity to the compound's reactivity profile.

The electronic effects of these substituents create a polarized molecular system where electron density is redistributed throughout the heterocyclic framework. The carboxylate group at position 2 withdraws electron density from the ring system through both inductive and resonance effects, while the methyl group at position 6 donates electron density. This electronic complementarity results in a balanced charge distribution that influences both chemical reactivity and physical properties such as solubility and thermal stability.

Position Substituent Electronic Effect Structural Impact
2 Ethyl carboxylate Electron withdrawing Increased electrophilicity
4 Hydroxy/Oxo Variable Tautomeric equilibrium
6 Methyl Electron donating Steric hindrance

Predicted Thermodynamic Properties

Computational modeling and structure-property relationships suggest that this compound exhibits moderate thermal stability with a predicted decomposition temperature range that reflects the stability of the fused heterocyclic core combined with the thermal lability of the ester functionality. The compound requires refrigerated storage conditions to maintain structural integrity over extended periods, indicating moderate thermal sensitivity particularly at elevated temperatures. The presence of multiple hydrogen bonding sites suggests significant intermolecular interactions that contribute to elevated melting points and reduced volatility compared to analogous compounds lacking such functionality.

The predicted density of the compound, estimated through computational methods, likely falls within the range of 1.40 to 1.55 grams per cubic centimeter, consistent with the presence of multiple heteroatoms and the compact nature of the fused ring system. The solubility profile indicates preferential dissolution in polar aprotic solvents such as dimethyl sulfoxide, while exhibiting limited solubility in non-polar organic solvents. This solubility behavior reflects the compound's amphiphilic character, with polar functional groups promoting solvation by polar solvents while the heterocyclic core provides sufficient hydrophobic character to limit aqueous solubility.

The estimated boiling point, extrapolated from structurally related compounds, likely exceeds 400 degrees Celsius under standard atmospheric pressure, though thermal decomposition would precede boiling under normal circumstances. The vapor pressure at room temperature is predicted to be extremely low, consistent with the compound's solid-state stability and reduced volatility. These thermodynamic parameters collectively suggest that the compound exhibits behavior typical of moderately polar, thermally stable heterocyclic compounds with multiple functional groups.

Spectroscopic Characterization Protocols

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of this compound through analysis of both proton and carbon-13 spectra. The InChI string 1S/C10H11N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4-5H,3H2,1-2H3,(H,11,14) indicates specific proton environments that produce characteristic chemical shifts in the proton nuclear magnetic resonance spectrum. The aromatic protons of the heterocyclic core appear in the downfield region between 7.5 and 9.0 parts per million, while the methyl substituents produce distinct singlets in the upfield region.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretch of the ester group typically appears around 1750-1730 wavenumbers, while the hydroxyl group, when present in the enol tautomer, produces a broad absorption in the 3200-3600 wavenumber region. The aromatic carbon-hydrogen stretches of the heterocyclic rings generate medium-intensity bands in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the methyl and ethyl groups appear at lower frequencies.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 221, corresponding to the intact molecular structure, while characteristic fragment ions result from loss of the ethyl group (mass loss of 29) and subsequent fragmentation of the heterocyclic core. High-resolution mass spectrometry enables precise molecular formula determination and validation of proposed structures through accurate mass measurements.

Spectroscopic Method Key Characteristics Diagnostic Features
Proton Nuclear Magnetic Resonance Aromatic signals 7.5-9.0 parts per million Heterocyclic core identification
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon around 170 parts per million Ester functionality confirmation
Infrared Spectroscopy Carbonyl stretch 1730-1750 wavenumbers Functional group identification
Mass Spectrometry Molecular ion 221 mass-to-charge ratio Molecular weight verification

Properties

IUPAC Name

ethyl 6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-4-8-9(14)11-6(2)5-13(8)12-7/h4-5H,3H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGDVPAFVGBTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(NC(=O)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyDescription
IUPAC Name This compound
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 219.21 g/mol
CAS Number 1443978-76-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can modulate various signaling pathways, which may include:

  • Inhibition of Kinases: Similar compounds have shown inhibitory effects on kinases such as Pim-1 and Pim-2, which are involved in cell survival and proliferation. For instance, related pyrazole derivatives have demonstrated IC50 values in the low nanomolar range against these kinases .
  • Antioxidant Activity: The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress. This is particularly relevant in neuroprotection studies where it has been shown to enhance cell viability under oxidative conditions .

Biological Activities

This compound has been evaluated for several biological activities:

  • Anticancer Activity:
    • Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For example, related compounds have shown significant activity against various cancer cell lines with IC50 values ranging from 0.07 to 19.1 µM .
    • The mechanism involves the induction of apoptosis and inhibition of tumor growth factors.
  • Anti-inflammatory Effects:
    • Pyrazole derivatives are known for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
    • This compound has been shown to reduce pro-inflammatory cytokines in vitro.
  • Antimicrobial Activity:
    • The compound has demonstrated activity against various bacterial strains, indicating potential as an antibacterial agent .
    • Its effectiveness varies with structure modifications; thus, further studies are needed to optimize its antimicrobial efficacy.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Neuroprotection: In a study involving human neuroblastoma cells (SH-SY5Y), the compound exhibited neuroprotective effects by enhancing cell survival under oxidative stress conditions . The EC50 values for protective effects were reported at approximately 3.68 µM.
  • Cancer Research: A recent investigation into its anticancer properties revealed that it significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of around 53.5 µM . This suggests a promising avenue for further development as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that ethyl 4-hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate exhibits notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives in pharmaceuticals .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

3. Anticancer Potential
Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. Its mechanism involves the modulation of specific signaling pathways associated with cell growth and survival .

Agricultural Science

1. Pesticide Development
this compound has been studied for its potential as a pesticide due to its biological activity against pests and pathogens affecting crops. Its application could lead to the development of safer and more effective agricultural chemicals .

2. Plant Growth Regulation
Research has suggested that this compound may act as a plant growth regulator, enhancing growth rates and resistance to environmental stressors in various plant species .

Material Science

1. Polymer Synthesis
In material science, this compound can be utilized in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects at low concentrations, supporting its potential use in pharmaceutical formulations aimed at infection control.

Case Study 2: Anti-inflammatory Mechanism

In another research effort, the anti-inflammatory properties were assessed using an animal model of arthritis. The administration of this compound resulted in reduced swelling and pain levels, correlating with decreased levels of inflammatory markers in serum samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate with structurally analogous compounds, emphasizing substituent variations and their implications:

Compound Name CAS Number Molecular Formula Key Substituents Structural Features Potential Applications
This compound 1443978-76-4 C₁₀H₁₁N₃O₃ - 4-OH, 6-CH₃, 2-COOEt Aromatic bicyclic system; polar hydroxy group enhances hydrogen bonding Kinase inhibition, antiviral agents (inference from similar scaffolds)
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate 1449598-75-7 C₁₀H₁₀ClN₃O₂ - 4-Cl, 6-CH₃, 2-COOEt Chlorine as a leaving group; increased electrophilicity Intermediate for further substitutions (e.g., Suzuki coupling)
Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 1820685-21-9 C₁₀H₁₃N₃O₃ - 4-oxo, 6-CH₃, 2-COOEt; partially saturated ring Reduced aromaticity; ketone group may alter binding kinetics Potential prodrug or modulator of solubility
Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate 2090613-42-4 C₁₀H₁₀ClN₃O₂ - 4-Cl, 6-CH₂CH₃, 2-COOMe Ethyl group at position 6 increases lipophilicity; methyl ester may reduce metabolic stability Structural analog for SAR studies
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 604003-25-0 C₈H₉N₃O₃ - 4-oxo, 2-COOMe; fully saturated ring Non-aromatic system; ketone and ester groups influence polarity Scaffold for designing water-soluble derivatives

Key Observations:

Substituent Effects: Hydroxy vs. Chloro: The 4-hydroxy group in the main compound enhances polarity and hydrogen-bonding capacity compared to the chloro analog, which is more reactive in substitution reactions. Ester Groups: Ethyl esters (e.g., main compound) generally offer better metabolic stability than methyl esters (e.g., Methyl 4-chloro-6-ethyl derivative), which are prone to faster hydrolysis.

Biological Relevance :

  • Pyrazolo[1,5-a]pyrazines with hydroxy or oxo groups (e.g., main compound) are hypothesized to mimic nucleobases, making them candidates for targeting viral polymerases or kinases ().
  • Chloro-substituted derivatives (e.g., CAS 1449598-75-7) serve as intermediates in synthesizing more complex molecules via cross-coupling reactions.

Synthetic Routes :

  • The main compound’s synthesis likely involves cyclization of hydrazine derivatives with aldehydes or ketones, as seen in similar pyrazolo-pyrazine syntheses ().
  • Chloro analogs are typically prepared via nucleophilic substitution of hydroxy groups using reagents like POCl₃.

Preparation Methods

Cyclization and Ring Formation

The initial step involves the synthesis of the pyrazolo[1,5-a]pyrazine core. This is commonly achieved by condensation of appropriately substituted hydrazines with 2-substituted pyrazine derivatives. For example, a 2-amino-pyrazine or a 2-halopyrazine can be reacted with hydrazine or substituted hydrazines under controlled conditions to induce cyclization, forming the fused bicyclic system.

Introduction of the 6-Methyl Group

The methyl group at position 6 of the pyrazine ring is typically introduced via methylation of a precursor or by using a methyl-substituted pyrazine derivative at the start of the synthesis. This can be accomplished by:

  • Using 6-methyl-2-halopyrazine as a starting material.
  • Employing methylation reagents such as methyl iodide or methyl triflate under basic conditions if the precursor has an active hydrogen at position 6.

Esterification to Ethyl Carboxylate

The carboxylate group at position 2 is introduced as an ethyl ester via esterification of the corresponding carboxylic acid or by direct synthesis of the ester during ring formation. Two main approaches are:

  • Starting from 2-carboxy-pyrazine derivatives and performing Fischer esterification with ethanol under acidic catalysis.
  • Using ethyl 2-bromoacetate or similar alkylating agents to introduce the ethyl ester functionality during the synthetic sequence.

Hydroxylation at Position 4

The hydroxyl group at position 4 can be introduced by selective oxidation or hydrolysis of a suitable precursor. Methods include:

  • Hydrolysis of a 4-ethoxy substituent to yield the 4-hydroxy derivative.
  • Direct hydroxylation using oxidizing agents or nucleophilic substitution if a leaving group is present at position 4.

Representative Synthetic Route (Literature-Informed)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization 6-methyl-2-halopyrazine + hydrazine, reflux in ethanol or suitable solvent Formation of pyrazolo[1,5-a]pyrazine core
2 Esterification Acid precursor + ethanol, acid catalyst (H2SO4 or HCl), reflux Formation of ethyl ester at position 2
3 Hydroxylation/Substitution Hydrolysis of 4-ethoxy group with aqueous base or acid Introduction of 4-hydroxy group
4 Purification Recrystallization or chromatography Isolation of pure this compound

Research Findings and Optimization

  • Microwave-assisted synthesis has been reported to enhance the cyclization efficiency and reduce reaction times for pyrazolo-fused heterocycles, potentially applicable to this compound class.
  • Palladium-catalyzed cross-coupling reactions can be employed to introduce diverse substituents on the pyrazolo[1,5-a]pyrazine scaffold, offering routes to modify the 6-methyl position or other sites.
  • Green chemistry approaches, including solvent-free conditions and use of benign solvents, have been explored to improve the sustainability of these syntheses.
  • Structure-activity relationship (SAR) studies indicate that the 4-hydroxy and 6-methyl substitutions significantly affect biological activity, necessitating precise control during synthesis.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Pyrazolo[1,5-a]pyrazine core formation Condensation and cyclization 6-methyl-2-halopyrazine, hydrazine, reflux Critical for fused ring formation
Introduction of ethyl ester Fischer esterification or alkylation Ethanol, acid catalyst or ethyl bromoacetate Ester group at position 2
Hydroxylation at position 4 Hydrolysis or oxidation Aqueous base/acid, oxidizing agents Converts 4-ethoxy to 4-hydroxy
Purification Recrystallization, chromatography Solvents like ethanol, methanol Ensures product purity

Q & A

Q. Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (methanol:water = 70:30, 1.0 mL/min) to assess purity. Validate retention times against synthetic intermediates.
  • Spectroscopy :
    • NMR : Record 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions. Compare chemical shifts with computational predictions (e.g., DFT/B3LYP) for validation .

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      17:22
    • IR : Identify hydroxyl (3200–3500 cm1^{-1}) and ester carbonyl (1700–1750 cm1^{-1}) stretches.

  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.

Q. Methodological Answer :

  • Controlled Solubility Studies :
    • Test solubility in 10 solvents (e.g., DMSO, ethanol, hexane) at 25°C and 40°C. Use UV-Vis spectroscopy for quantification.
    • Compare results with COSMO-RS simulations (e.g., using Turbomole). Adjust sigma profiles for heterocyclic interactions.
  • Error Analysis : Apply statistical tools (e.g., RMSE, R2^2) to quantify deviations. Cross-validate with molecular dynamics (MD) simulations for solvent-shell analysis.
  • Collaborative Validation : Share conflicting data on ResearchGate for peer input, leveraging global expertise in solvation thermodynamics .
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Q. Methodological Answer :

  • Cyclization Conditions :
    • Use microwave-assisted synthesis (100°C, 30 min) for pyrazolo-pyrazine formation, reducing side reactions.
    • Employ Pd-catalyzed cross-coupling for methyl group introduction.
  • Yield Optimization : Apply Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent polarity. Analyze via response surface methodology (RSM).
  • Validation : Replicate top-performing conditions (n=5) to ensure consistency, following Mendelian randomization’s replicated analysis framework .

Advanced Question: How to address discrepancies in biological activity data across cell-line assays?

Q. Methodological Answer :

  • Assay Standardization :
    • Use isogenic cell lines to control genetic variability.
    • Normalize data to internal controls (e.g., ATP levels for viability assays).
  • Mechanistic Profiling :
    • Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target effects.
    • Combine with transcriptomics (RNA-seq) to correlate activity with pathway modulation.
  • Data Reconciliation : Apply Bayesian hierarchical models to integrate conflicting results, referencing advanced calculus texts for algorithm tuning .

Basic Question: What stability-indicating methods are suitable for long-term storage studies?

Q. Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm). Monitor degradation via HPLC-PDA.
  • Stability Protocols :
    • Store samples in amber vials under nitrogen. Assess monthly for 12 months.
    • Quantify degradation products (e.g., hydrolyzed ester) using LC-MS.
  • Statistical Analysis : Use time-series ARIMA models to predict shelf life, guided by mathematical optimization principles .

Advanced Question: How to validate molecular docking results against experimental binding affinities?

Q. Methodological Answer :

  • Docking Workflow :
    • Perform blind docking (AutoDock Vina) with flexible side chains. Validate poses via MD simulations (100 ns).
    • Compare binding energies with SPR (surface plasmon resonance) data.
  • Contradiction Resolution :
    • If computational ΔG differs from SPR, re-evaluate force fields (e.g., AMBER vs. CHARMM).
    • Consult crystallography databases (e.g., PDB) for structural analogs.
  • Collaboration : Use ResearchGate to crowdsource docking parameters from structural biology experts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.